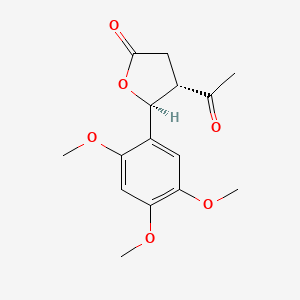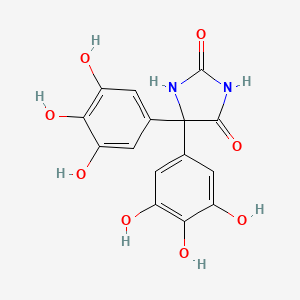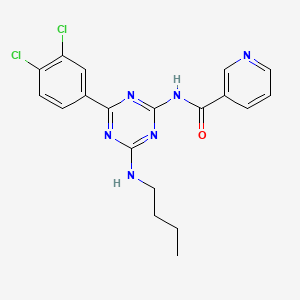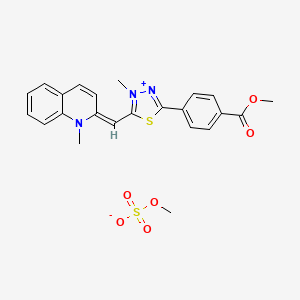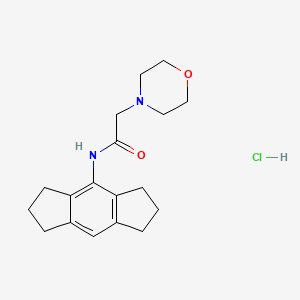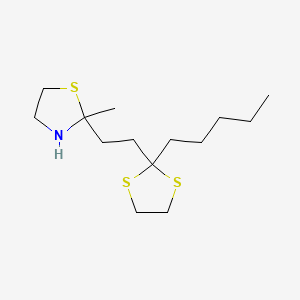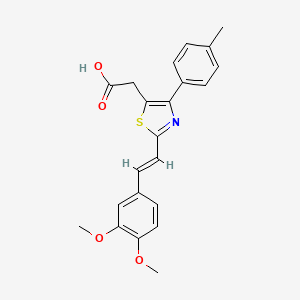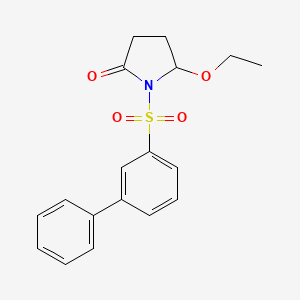
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C18H28N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety linked to a 4-methyl-1,3-phenylene group and bis(2-methylpropyl) ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester typically involves the reaction of 4-methyl-1,3-phenylenediamine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial production may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction and improve product isolation.
化学反应分析
Types of Reactions
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the isobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carbamate derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced ester groups.
Substitution: New carbamate compounds with substituted ester groups.
科学研究应用
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an intermediate in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-hydroxyethyl) ester
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-ethylhexyl) ester
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-ethyl) ester
Uniqueness
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
71412-40-3 |
|---|---|
分子式 |
C17H26N2O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-methylpropyl N-[2-methyl-5-(2-methylpropoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-11(2)9-22-16(20)18-14-7-6-13(5)15(8-14)19-17(21)23-10-12(3)4/h6-8,11-12H,9-10H2,1-5H3,(H,18,20)(H,19,21) |
InChI 键 |
SXSDKEMBNDIWNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(C)C)NC(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






